N-(4-methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a p-tolyl group at position 5 and a thioether-linked acetamide moiety at position 3. The acetamide is further substituted with a 4-methoxyphenyl group. This compound belongs to a class of thiazolotriazole derivatives known for their diverse biological activities, including anti-infective and enzyme inhibitory properties .
Key structural features:
- p-Tolyl substituent: Enhances lipophilicity and influences binding interactions.
- 4-Methoxyphenyl acetamide: Provides hydrogen-bonding capacity via the methoxy group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-3-5-14(6-4-13)17-11-27-19-22-23-20(24(17)19)28-12-18(25)21-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEVJEXNGQPUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 410.5 g/mol. Its structure features a thiazolo-triazole moiety which is known for its bioactive properties.
Antimicrobial Properties
Studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazoles and triazoles have been shown to inhibit bacterial growth effectively. The specific compound under review has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The thiazolo[2,3-c][1,2,4]triazole framework is associated with anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells. In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding with biological receptors, enhancing target specificity and modulating receptor activity . Docking studies have suggested that this compound can effectively bind to active sites of proteins involved in cancer progression and microbial resistance .
Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
In another study focused on cancer cell lines, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited IC50 values indicating potent cytotoxicity at low concentrations. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | Outcome |
|---|---|---|
| Antimicrobial | S. aureus | Inhibition at MIC = 32 µg/mL |
| E. coli | Inhibition at MIC = 16 µg/mL | |
| Anticancer | MCF-7 | IC50 = 15 µM |
| A549 | IC50 = 10 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
*Calculated based on molecular formula C₂₄H₂₃N₅O₂S₂.
Key Observations :
- Acetamide Modifications: The 4-methoxyphenyl group in the target compound provides distinct electronic effects compared to morpholino (Compound 27) or benzodioxolyl () groups, influencing solubility and target binding .
Insights :
- Yields for thiazolotriazole derivatives (e.g., 75% for Compound 27) are generally moderate, whereas triazinoquinazoline analogs achieve higher yields (up to 89.4%) due to optimized catalysis .
Anti-Infective Activity
- Compound 27 : Exhibits anti-bacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
Enzyme Inhibition
Structure-Activity Relationships :
Spectroscopic and Analytical Data
NMR and IR Profiles
Key Notes:
Preparation Methods
Thioacetamide Coupling via Nucleophilic Substitution
The thioacetamide side chain is introduced through nucleophilic displacement. Treatment of 3-bromo-5-(p-tolyl)thiazolo[2,3-c]triazole with 2-mercapto-N-(4-methoxyphenyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound. Potassium carbonate serves as a base, achieving 78% yield after recrystallization from ethanol.
Direct Thiolation Using Disulfide Intermediates
Alternative routes utilize disulfide bridges. Oxidation of 3-mercapto-5-(p-tolyl)thiazolo[2,3-c]triazole with iodine generates a disulfide, which reacts with N-(4-methoxyphenyl)acetamide under reductive conditions (e.g., sodium borohydride). This method minimizes side reactions and improves purity (>95% by HPLC).
Catalytic and Solvent-Free Optimization
Recent advances emphasize green chemistry. A solvent-free protocol employs p-toluenesulfonic acid (p-TsOH) as a catalyst for cyclocondensation, reducing reaction time from 8 hours to 2 hours. Similarly, microwave-assisted synthesis accelerates thioacetamide coupling, achieving 90% yield in 30 minutes.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 4-Amino-3-mercapto-5-(p-tolyl)-1,2,4-triazole, phenacyl bromide | Ethanol, reflux, 8 h | 85 | 92 |
| Multi-Component | Thiadiazol-2-amine, chloroacetic acid, 4-methoxybenzaldehyde | Acetic anhydride, 120°C, 6 h | 72 | 88 |
| Thioacetamide Coupling | 3-Bromo-thiazolo-triazole, mercaptoacetamide | DMF, 60°C, 12 h | 78 | 95 |
| Solvent-Free | 4-Amino-3-mercapto-triazole, α-bromoketone | p-TsOH, 100°C, 2 h | 89 | 94 |
Q & A
Basic Experimental Design: How can reaction conditions be optimized for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and reaction time (monitored via TLC). Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) ensures removal of by-products. Yield optimization (75–78% reported) is achieved by maintaining anhydrous conditions and inert atmospheres .
Advanced Analytical Characterization: What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR : ¹H NMR (δ 7.51–6.59 for aromatic protons) and ¹³C NMR (δ 165.2–114.2 for carbonyl and aromatic carbons) validate substituent positions .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 482.1321, deviation <0.001) .
- IR : Peaks at 3245 cm⁻¹ (N-H stretch) and 1669 cm⁻¹ (C=O) confirm functional groups .
Basic Biological Evaluation: How are anticancer activities assessed in vitro?
Methodological Answer:
Compounds are screened against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays. IC₅₀ values are calculated after 48–72 hours of exposure. Selectivity indices compare cytotoxicity toward cancer vs. normal cells (e.g., HEK-293) .
Advanced Structural Analysis: What computational methods complement experimental data for 3D structure elucidation?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311G++ basis set) predict bond angles, vibrational frequencies, and electron distribution. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., EGFR kinase), validated by crystallographic data .
Data Contradiction Resolution: How to address discrepancies in reported synthetic yields?
Methodological Answer:
Variances arise from solvent polarity (e.g., DMSO vs. dioxane) or catalyst use. Systematic DOE (Design of Experiments) identifies critical factors. For example, microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15% .
Advanced SAR Studies: How do structural modifications influence bioactivity?
Methodological Answer:
- Thiazole vs. Triazole : Replacing thiazole with pyrimidine () reduces antimicrobial activity (MIC from 2 µg/mL to >50 µg/mL).
- Substituent Effects : Para-methoxy groups enhance solubility (LogP reduction by 0.5) without compromising anticancer potency .
Computational Modeling: How to validate docking poses for target engagement?
Methodological Answer:
Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. RMSD (<2 Å) and MM-PBSA free energy calculations confirm stable interactions. Co-crystallization with targets (e.g., tubulin) provides experimental validation .
ADME Profiling: What in vitro assays predict pharmacokinetic behavior?
Methodological Answer:
- Caco-2 Assays : Measure permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability).
- Microsomal Stability : Hepatic clearance assessed using rat liver microsomes (t₁/₂ >60 mins favorable).
- Plasma Protein Binding : Equilibrium dialysis shows >90% binding correlates with prolonged half-life .
Stability Challenges: How to mitigate degradation under physiological conditions?
Methodological Answer:
Forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) identify labile sites. Lyophilization (pH 7.4 buffer) and excipient screening (e.g., cyclodextrins) improve stability. Mass balance assays confirm degradation pathways .
Translational Research: What in vivo models are suitable for efficacy testing?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
